DuP 697

Vue d'ensemble

Description

Applications De Recherche Scientifique

DuP 697 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying selective COX-2 inhibition and its effects on prostaglandin synthesis.

Biology: Investigated for its role in inhibiting COX-2 in various biological systems, including its effects on inflammation and pain.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where COX-2 plays a significant role.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mécanisme D'action

Target of Action

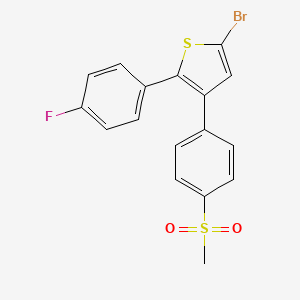

Dup-697, also known as 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene, is a potent, irreversible, selective, and orally active inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Dup-697 interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It has been shown to have antiproliferative, antiangiogenic, and apoptotic effects on HT29 colorectal cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Dup-697 is the arachidonic acid pathway . By inhibiting COX-2, Dup-697 reduces the production of prostaglandins, which are key players in this pathway . This leads to a decrease in inflammation and pain. Additionally, Dup-697 has been shown to induce apoptosis, or programmed cell death, in certain cancer cells .

Result of Action

The primary result of Dup-697’s action is a reduction in inflammation and pain due to its inhibition of prostaglandin production . Additionally, it has been shown to suppress growth and induce apoptosis in certain cancer cells, such as HT29 colorectal cancer cells and K562 leukemia cells .

Analyse Biochimique

Biochemical Properties

Dup-697 is a potent and time-dependent inhibitor of COX-2 . When tested on isolated recombinant enzymes, Dup-697 is at least 50 times more potent in the inhibition of COX-2 than COX-1 . The IC50 values for human recombinant COX-2 are 80 and 40 nM at 5 and 10 minutes, respectively . Dup-697 also attenuates the COX-1 inhibitory activity of non-selective COX inhibitors such as indomethacin .

Cellular Effects

Dup-697 has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the growth of K562 cells and primary Chronic Myeloid Leukemia (CML) cells, inducing apoptosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Dup-697 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of COX-2, which plays a key role in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dup-697 have been observed to change over time. It is a potent and time-dependent inhibitor of COX-2 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Dup-697 vary with different dosages in animal models . It has been shown to be a potent inhibitor of paw swelling in nonestablished and established adjuvant arthritis in rats .

Metabolic Pathways

Dup-697 is involved in the metabolic pathways related to the synthesis of prostaglandins . It is a potent inhibitor of prostaglandin synthesis, which is a key process in inflammation .

Méthodes De Préparation

DuP 697 est synthétisé par une série de réactions chimiques impliquant la formation du cycle thiophène et des réactions de substitution subséquentes pour introduire les groupes brome, fluorophényle et méthylsulfonylphényle. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

DuP 697 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.

Réduction : Le composé peut subir des réactions de réduction, affectant en particulier le groupe sulfonyle.

Substitution : this compound peut participer à des réactions de substitution, en particulier impliquant les groupes brome et fluorophényle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants forts pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition sélective de la COX-2 et ses effets sur la synthèse des prostaglandines.

Biologie : Étudié pour son rôle dans l'inhibition de la COX-2 dans divers systèmes biologiques, y compris ses effets sur l'inflammation et la douleur.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et d'autres affections où la COX-2 joue un rôle important.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est responsable de la conversion de l'acide arachidonique en prostaglandines. Cette inhibition réduit la production de prostaglandines pro-inflammatoires, conduisant à des effets anti-inflammatoires, analgésiques et antipyrétiques. Les cibles moléculaires et les voies impliquées comprennent l'enzyme COX-2 et les voies de signalisation en aval liées à l'inflammation et à la douleur .

Comparaison Avec Des Composés Similaires

DuP 697 est unique parmi les inhibiteurs de la COX-2 en raison de sa haute sélectivité et de sa liaison irréversible à l'enzyme COX-2. Des composés similaires comprennent :

Célécoxib : Un autre inhibiteur sélectif de la COX-2 ayant des propriétés anti-inflammatoires et analgésiques similaires, mais avec une structure chimique différente.

Rofécoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison d'effets secondaires cardiovasculaires.

Valdécoxib : Un autre inhibiteur de la COX-2 ayant un mécanisme d'action similaire, mais également retiré du marché en raison de problèmes de sécurité.

La particularité de this compound réside dans son inhibition irréversible de la COX-2, qui procure des effets prolongés par rapport aux inhibiteurs réversibles .

Propriétés

IUPAC Name |

5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFTZWGGHJXZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236857 | |

| Record name | Dup 697 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-94-4 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dup 697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dup 697 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.